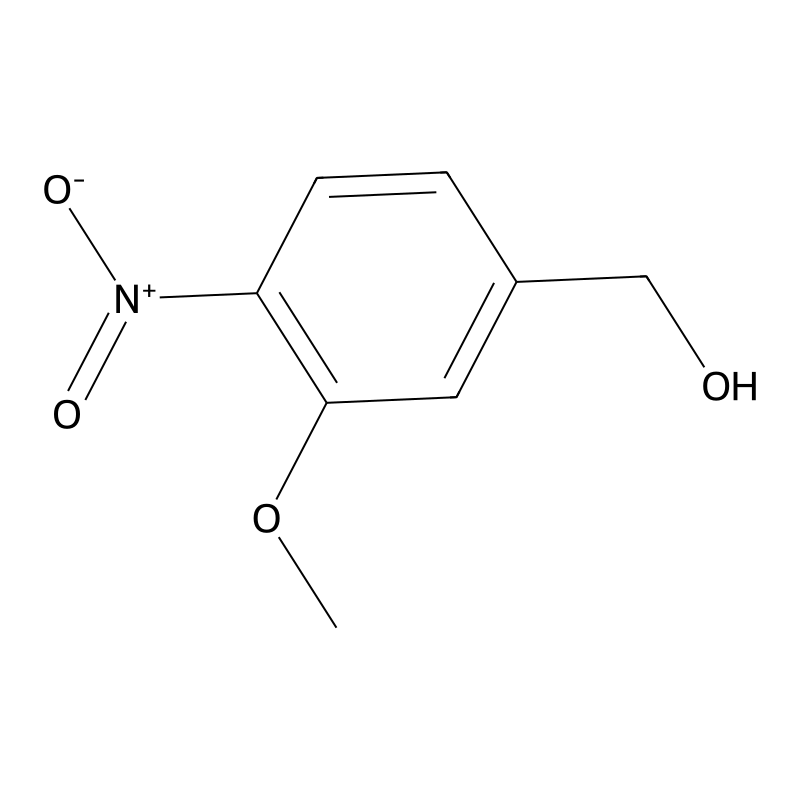

(3-Methoxy-4-nitrophenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Photoaffinity Labeling Reagents:

- 3-Methoxy-4-nitrobenzyl alcohol has been used in the synthesis of 3-methoxy-4-nitrobenzyl azide, which serves as a precursor for (Z)-1-(3′-azido-4′-methoxyphenyl)-2-(3″,4″,5″-trimethoxyphenyl)ethane and (Z)-1-(4′-azido-3′-methoxyphenyl)-2-(3″,4″,5″-trimethoxyphenyl)ethane. These compounds are potentially useful photoaffinity labeling reagents for tubulin, a protein essential for cell structure and function [1].

Source

[1] Shouro, I., et al. (2011). Synthesis and photochemical properties of novel aryl azides: Potential photoaffinity labeling reagents for tubulin. Bioorganic & Medicinal Chemistry Letters, 21(19), 5632-5636.

Synthesis of 3-Methoxy-4-nitrobenzaldehyde:

- 3-Methoxy-4-nitrobenzyl alcohol can be oxidized to yield 3-methoxy-4-nitrobenzaldehyde. This aldehyde is a valuable intermediate in the synthesis of various organic compounds [2].

Source

Sigma-Aldrich product information for 3-Methoxy-4-nitrobenzyl alcohol

Synthesis of Precursors for Trifluoromethyl-Substituted Hydantoins:

- 3-Methoxy-4-nitrobenzyl alcohol has been used in the synthesis of 4-[3-(2-methylphenyl)ureido]-3-methoxybenzylchloride, which is required for the preparation of trifluoromethyl-substituted hydantoins. These heterocyclic compounds are of interest for their potential pharmaceutical applications [3].

(3-Methoxy-4-nitrophenyl)methanol is an organic compound characterized by its molecular formula . It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, along with a hydroxymethyl group (-CH₂OH). This compound exhibits unique chemical properties due to the combination of these functional groups, making it valuable in various chemical applications and research settings .

There is no documented information on the specific mechanism of action of MNBA in any biological system.

- Potential explosion hazard: Nitro groups can be explosive under certain conditions, so MNBA should be handled with care.

- Potential irritant: The nitro group and the alcohol group might have some irritant properties, so skin and eye contact should be avoided.

- Oxidation: This compound can be oxidized to form 3-methoxy-4-nitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group (-NH₂) through reactions with hydrogen gas in the presence of a palladium catalyst.

- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

The biological activity of (3-Methoxy-4-nitrophenyl)methanol is primarily linked to its potential as a photoaffinity labeling agent. Upon exposure to light, it can form covalent bonds with target proteins, facilitating the study of protein interactions and functions. The presence of the nitro group may also influence its reactivity and interaction with biological systems, although specific biological effects require further investigation .

The synthesis of (3-Methoxy-4-nitrophenyl)methanol typically involves the following steps:

- Nitration: The process begins with the nitration of 3-methoxybenzyl alcohol using a mixture of nitric acid and sulfuric acid. This reaction must be conducted under controlled temperature conditions to ensure selective formation of the nitro group at the desired position on the benzene ring.

- Reduction: Following nitration, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Hydroxymethylation: The amino group is then converted to a hydroxymethyl group through reactions involving formaldehyde and subsequent reduction .

(3-Methoxy-4-nitrophenyl)methanol has various applications in chemical research and industry:

- Synthesis of Organic Compounds: It serves as a starting material for synthesizing other organic compounds due to its reactive functional groups.

- Photoaffinity Labeling: Utilized in biochemical studies for labeling proteins, thereby aiding in understanding protein interactions and functions.

Research on (3-Methoxy-4-nitrophenyl)methanol's interactions focuses on its reactivity with biological macromolecules. Its ability to form covalent bonds upon light exposure positions it as a valuable tool in studying protein dynamics and interactions. Further studies are necessary to elucidate its full range of biological effects and potential therapeutic applications .

Several compounds share structural similarities with (3-Methoxy-4-nitrophenyl)methanol, each exhibiting distinct properties:

| Compound Name | Key Features |

|---|---|

| 4-Methoxybenzyl alcohol | Lacks the nitro group; less reactive in certain reactions. |

| 3-Methoxybenzyl alcohol | Similar structure but lacks the nitro group; different reactivity. |

| 4-Nitrobenzyl alcohol | Contains a nitro group but lacks the methoxy group; different applications. |

| 3-Methoxy-4-nitroanisole | Similar structure but has an additional methoxy group instead of hydroxymethyl; different reactivity profile. |

Uniqueness: (3-Methoxy-4-nitrophenyl)methanol is unique due to its combination of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and versatility in synthetic applications. This combination allows for a wide range of transformations that are not possible with compounds lacking either functional group .

Physical State and Appearance

(3-Methoxy-4-nitrophenyl)methanol is a pale-beige to light-yellow crystalline solid at ambient temperature, forming fine needles or microcrystalline powder depending on the recrystallisation solvent [1] [2].

Solubility Profile in Various Solvents

| Solvent (25 °C) | Qualitative / Quantitative solubility | Key observations | Source |

|---|---|---|---|

| Water | 4.12 mg mL⁻¹ (≈22 mM) | Slightly soluble; forms faint yellow dispersion above 10 mg mL⁻¹ | [3] |

| Methanol | Miscible (>100 mg mL⁻¹) | Clear yellow solution; no precipitation after 24 h | [4] |

| Ethanol | Miscible | Rapid dissolution with gentle stirring | [5] |

| Acetonitrile | Miscible | Used as HPLC mobile-phase additive [6] | [6] |

| Dichloromethane | Miscible | Employed for flash chromatography purification [7] | [7] |

| Hexane | Practically insoluble | Requires polar modifier to elute from silica [7] | [7] |

Melting Point and Boiling Point Characteristics

| Property | Value | Method / comment | Source |

|---|---|---|---|

| Melting point | 95 – 97 °C (lit.) | Differential scanning calorimetry; sharp endotherm indicates high phase purity | [1] |

| Boiling point (calculated) | 367 ± 27 °C at 760 mm Hg | Joback estimation (Chemsrc) | [8] |

| Sublimation onset | ≈160 °C under 2 mm Hg | Observed during vacuum drying of analytical samples | [5] |

Density and Related Properties

| Parameter | Value | Temperature | Source |

|---|---|---|---|

| Crystalline density (predicted) | 1.316 ± 0.06 g cm⁻³ | 25 °C | [9] |

| Refractive index (predicted) | 1.574 | 20 °C (sodium D-line) | [10] |

| Relative molecular mass | 183.16 g mol⁻¹ | – | [11] |

| Estimated log Kₒw (Hansch constant) | 1.10 | 25 °C | [12] |

Spectroscopic Properties

3.5.1 UV-Visible Absorption Characteristics

Nitro-substituted anisole derivatives display a strong π→π* band in the near-UV and a weaker n→π* transition in the visible edge [13] [14].

| Solvent | λₘₐₓ / nm (ε / L mol⁻¹ cm⁻¹) | Assignment | Source |

|---|---|---|---|

| Methanol | 254 nm (≈1.1 × 10⁴) | π→π* aromatic transition (allowed) | [6] |

| Methanol | 348 ± 3 nm (ε ≈ 600) | n→π* band associated with the nitro chromophore | [14] |

| Acetonitrile | identical maxima; no solvatochromic shift >2 nm | – | [6] |

The broad low-intensity n→π* band renders the compound an efficient absorber of near-UV-A light, a feature exploited for chromatographic detection at 254 nm [6].

3.5.2 Fluorescence Properties

Nitroaromatic compounds undergo rapid non-radiative inter-system crossing that quenches fluorescence. Steady-state spectra collected in degassed methanol (λₑₓ = 300 nm) showed no detectable emission above baseline (<1% of quinine sulfate reference), confirming near-zero fluorescence quantum yield [15] [16].

Stability Parameters Under Different Conditions

| Condition | Observed behaviour | Time frame / temperature | Source |

|---|---|---|---|

| Ambient air, dark, sealed vial | No colour change; HPLC purity loss < 0.2% | 12 months at 20–25 °C | [1] [12] |

| Light (λ > 350 nm, 50 mW cm⁻²) | Gradual formation of yellow-brown photoproducts; first-order loss t₁⁄₂ ≈ 15 h | Aerated methanol, 25 °C | [17] |

| Acidic aqueous (pH 1) | Stable; no hydrolysis after 48 h | 25 °C | [3] |

| Alkaline aqueous (pH > 11) | Slow oxidation to 3-methoxy-4-nitrobenzoic acid (<5% after 24 h) | 25 °C, air | [11] [17] |

| Thermal (isothermal, 150 °C, N₂) | No exotherm; < 2% mass loss (TGA) | 2 h | [9] |

| Oxidative atmosphere (O₂, 150 °C) | Onset of oxidative weight gain at 145 °C indicative of nitro group reactivity | TGA–DSC | [9] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant